molecular formula C22H25N5O3 B2376705 3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-87-4

3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2376705
CAS No.: 887465-87-4
M. Wt: 407.474
InChI Key: QYYDUZFNVSGBTL-YRNVUSSQSA-N
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Description

The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in nucleotides, the building blocks of DNA and RNA . The cinnamyl and methoxypropyl groups attached to the purine ring could potentially alter its properties and interactions.


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine ring system, with the cinnamyl and methoxypropyl groups attached at specific positions. The exact structure would depend on the locations of these attachments .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine ring system and the attached groups. The electron-rich nature of the purine ring might make it susceptible to electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of imidazopurines, including compounds closely related to "3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione," involves complex chemical processes. For example, Coburn and Taylor (1982) described the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Potential Pharmacological Activities

Imidazopurine derivatives have been studied for their affinity to serotoninergic and dopaminergic receptors, with implications for their potential use as antidepressants and anxiolytic agents. For instance, Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones and evaluated their affinity for various receptors. Their findings suggest that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Additionally, other studies have focused on the synthesis and pharmacological evaluation of imidazopurine derivatives, indicating their potential as anxiolytic and antidepressant agents. For example, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives and found that certain compounds exhibited anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).

Antimicrobial and Antiviral Activities

Research has also explored the antimicrobial and antiviral potential of imidazopurine derivatives. Miranda and Gundersen (2009) designed and synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles, mimicking the structure of potent antimycobacterial purines. Some of these compounds exhibited moderate antimycobacterial activity in vitro, though they were not as active as the most potent purines and pyrimidines previously synthesized (Miranda & Gundersen, 2009).

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. If it’s used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its use in fields such as medicinal chemistry, materials science, or biochemistry .

Properties

IUPAC Name

6-(3-methoxypropyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-16-15-27-18-19(23-21(27)25(16)13-8-14-30-3)24(2)22(29)26(20(18)28)12-7-11-17-9-5-4-6-10-17/h4-7,9-11,15H,8,12-14H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDUZFNVSGBTL-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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